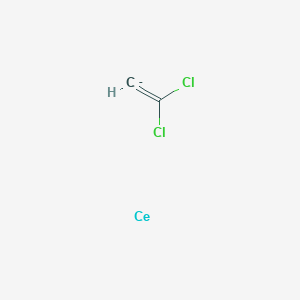
Cerium;1,1-dichloroethene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cerium;1,1-dichloroethene: is a compound that combines cerium, a rare earth metal, with 1,1-dichloroethene, an organochloride. Cerium is known for its catalytic properties and is widely used in various industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,1-Dichloroethene is typically produced by the dehydrochlorination of 1,1,2-trichloroethane. This reaction is base-catalyzed and uses either sodium hydroxide or calcium hydroxide at a temperature of around 100°C . The reaction can be represented as: [ \text{Cl}_2\text{CHCH}_2\text{Cl} + \text{NaOH} \rightarrow \text{Cl}_2\text{C=CH}_2 + \text{NaCl} + \text{H}_2\text{O} ]
Industrial Production Methods: Industrial production of 1,1-dichloroethene involves large-scale dehydrochlorination processes. The gas-phase reaction without a base is more desirable but less selective .
Análisis De Reacciones Químicas
Types of Reactions: 1,1-Dichloroethene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form products like chloroacetic acid and dichloroacetaldehyde.
Reduction: Reduction reactions can convert it into simpler hydrocarbons.
Substitution: It can undergo substitution reactions where chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and ozone.
Reduction: Hydrogen gas in the presence of a catalyst like palladium.
Substitution: Nucleophiles such as hydroxide ions or amines.
Major Products:
Oxidation: Chloroacetic acid, dichloroacetaldehyde.
Reduction: Ethylene.
Substitution: Various substituted ethylenes depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: 1,1-Dichloroethene is used as a comonomer in the polymerization of vinyl chloride, acrylonitrile, and acrylates .
Biology and Medicine: Cerium oxide nanoparticles, derived from cerium, have significant biomedical applications due to their antioxidant properties . They are used in drug delivery systems and as antibacterial agents .
Industry: 1,1-Dichloroethene is used in the production of polyvinylidene chloride, which is used in food packaging materials like cling wrap .
Mecanismo De Acción
1,1-Dichloroethene: The hepatotoxicity of 1,1-dichloroethene involves its metabolism in the liver. The compound is metabolized by cytochrome P450 enzymes, particularly P450 2E1, leading to the formation of toxic metabolites such as chloroacetic acid and dichloroacetaldehyde . These metabolites cause cellular damage and hepatotoxicity.
Cerium Oxide: Cerium oxide nanoparticles exhibit their effects through the reversible conversion between cerium (III) and cerium (IV) oxidation states. This redox cycling allows them to scavenge reactive oxygen species, providing antioxidant protection .
Comparación Con Compuestos Similares
1,2-Dichloroethane: Another chlorinated hydrocarbon used as a solvent and in chemical synthesis.
Vinyl Chloride: Used in the production of polyvinyl chloride (PVC).
Cerium (III) and Cerium (IV) Compounds: Cerium forms various compounds in different oxidation states, such as cerium (III) fluoride and cerium (IV) oxide
Uniqueness: 1,1-Dichloroethene is unique due to its specific use in polymer production and its distinct chemical reactivity. Cerium oxide nanoparticles are unique for their redox properties and wide range of applications in nanotechnology and biomedicine .
Propiedades
Número CAS |
122677-52-5 |
|---|---|
Fórmula molecular |
C2HCeCl2- |
Peso molecular |
236.05 g/mol |
Nombre IUPAC |
cerium;1,1-dichloroethene |
InChI |
InChI=1S/C2HCl2.Ce/c1-2(3)4;/h1H;/q-1; |
Clave InChI |
UTPQLNPPIWOQEL-UHFFFAOYSA-N |
SMILES canónico |
[CH-]=C(Cl)Cl.[Ce] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Bis[(isocyanatomethyl)sulfanyl]methane](/img/structure/B14280766.png)
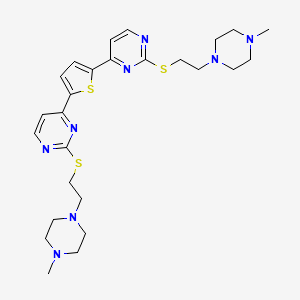
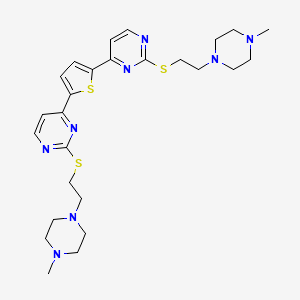
![Silane, [(2-methyl-1-cyclohexen-1-yl)oxy]tris(1-methylethyl)-](/img/structure/B14280787.png)
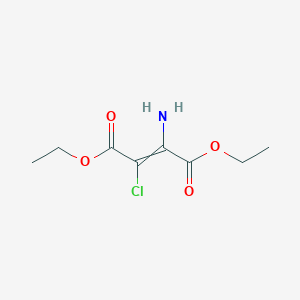
![1,1'-Bis[5-(trimethylazaniumyl)pentyl]-4,4'-bipyridin-1-ium](/img/structure/B14280798.png)
![1-[(But-3-en-2-yl)oxy]pentane](/img/structure/B14280803.png)
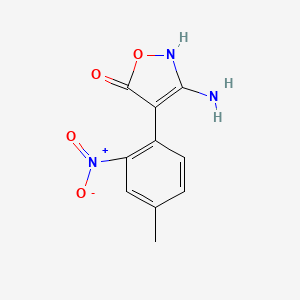
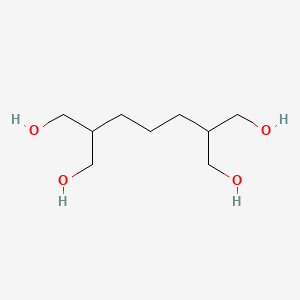

![2-Bromo-3-chlorobicyclo[2.2.1]hepta-2,5-diene](/img/structure/B14280851.png)
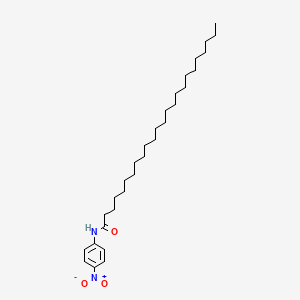
![N-[(2-Bromophenyl)methyl]-2,2-dimethylpropanamide](/img/structure/B14280860.png)
![1-Butene, 1-[(1-methylethyl)thio]-, (E)-](/img/structure/B14280862.png)
